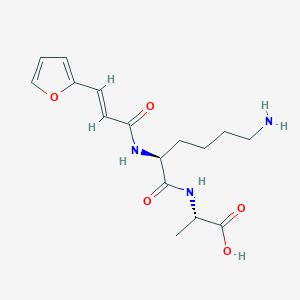

FA-Lys-Ala-OH

説明

Contextualization within Peptide Chemistry and Enzymology

In the field of peptide chemistry, FA-Lys-Ala-OH is considered a modified dipeptide. The core structure consists of the amino acids L-lysine and L-alanine joined by a peptide bond. The key modification is the N-terminal furan-acryloyl group, which functions as a chromophore—a chemical group that absorbs light at a specific wavelength. This property is fundamental to its application in enzymology.

Within enzymology, this compound is employed as a substrate to measure enzyme activity through a continuous spectrophotometric assay. hongtide.com Certain enzymes, such as carboxypeptidases, recognize and cleave the peptide bond between the lysine (B10760008) and alanine (B10760859) residues. This hydrolysis event separates the furan-acryloyl-lysine moiety from alanine, causing a detectable change in the solution's light absorbance. By monitoring this change over time, researchers can precisely calculate the rate of the enzymatic reaction, which is a direct measure of the enzyme's activity.

Significance of Furan-Acryloyl Dipeptides as Research Probes

The furan-acryloyl group is a versatile component in the design of research probes. nih.gov Furan-modified probes are utilized in a variety of applications, from the study of protein-protein interactions to the covalent targeting of nucleic acids like DNA and RNA. nih.gov The incorporation of a furan-acryloyl moiety into peptides, creating compounds like this compound, provides a powerful tool for several reasons:

Spectrophotometric Detection: The primary advantage is the chromophoric nature of the furan-acryloyl group. Its cleavage from the peptide backbone by an enzyme leads to a shift in absorbance, which can be easily monitored with a spectrophotometer. hongtide.com This allows for real-time, continuous measurement of enzyme kinetics.

Substrate Specificity: The dipeptide portion of the molecule (Lys-Ala) can be tailored to match the known specificity of a target enzyme. For instance, this compound is a suitable substrate for enzymes that cleave basic C-terminal amino acids, such as carboxypeptidase B and carboxypeptidase N. hongtide.comresearchgate.net

Versatility in Synthesis: The principles of peptide synthesis allow for the creation of a wide array of furan-acryloyl peptides with different amino acid sequences. This enables the development of specific probes for a broad range of proteases and peptidases. For example, substrates like FA-Phe-Ala-OH and FA-Ala-Xaa-OH (where Xaa is another amino acid) are used to probe the specificity of other enzymes. researchgate.net

Overview of Key Research Domains for this compound

This compound is a valuable polypeptide compound used for enzymatic activity screening and drug studies. glpbio.com Its application spans several key areas of research:

Enzyme Characterization: The substrate is used to characterize the activity and specificity of various enzymes. For example, it has been employed to study serine carboxypeptidases from Aspergillus niger and to investigate the kinetics of malt (B15192052) carboxypeptidase II. glpbio.com In some studies, it has been used as a neutral substrate to contrast with substrates having hydrophobic residues, helping to define an enzyme's substrate preference. frontiersin.org

Investigating Enzyme Structure and Function: Researchers use this compound in combination with site-directed mutagenesis to understand how specific amino acid residues in an enzyme's active site contribute to its function. By observing how mutations affect the hydrolysis of this substrate, scientists can map the interactions that govern substrate binding and catalysis. researchgate.net

Drug Discovery and Development: The compound serves as a building block in the synthesis of more complex peptides used in drug development. chemimpex.comchemimpex.com It is also used in screening assays to identify and characterize potential enzyme inhibitors, which could become new therapeutic agents. glpbio.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Full Chemical Name | (3-(Furan-2-yl)acryloyl)-L-lysyl-L-alanine | bldpharm.com |

| Common Abbreviation | FA-Ala-Lys-OH, FAAK | hongtide.com |

| CAS Number | 76079-03-3 | hongtide.comchemimpex.com |

| Molecular Formula | C16H23N3O5 | hongtide.comchemimpex.com |

| Molecular Weight | 337.38 g/mol | hongtide.comchemimpex.com |

| Source | Synthetic | hongtide.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| (3-(Furan-2-yl)acryloyl)-L-lysyl-L-alanine | This compound |

| Alanine | Ala |

| Lysine | Lys |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYDXEHJPCUCAI-DDOQPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of Fa Lys Ala Oh

Strategies for the Chemical Synthesis of FA-Lys-Ala-OH and Analogues

The chemical synthesis of peptides involves the sequential coupling of amino acids. wikipedia.org To achieve this in a controlled manner, protecting groups are essential to prevent unwanted side reactions. thermofisher.com The synthesis of this compound can be carried out using either solid-phase or solution-phase techniques, with the choice depending on factors such as the desired scale of production and the specific requirements of the synthesis. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used method for the rapid assembly of peptide chains. wikipedia.orglgcstandards.com In SPPS, the peptide is assembled step-by-step while anchored to an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration. wikipedia.orglgcstandards.com The synthesis typically proceeds from the C-terminus to the N-terminus. wpmucdn.com

For the synthesis of this compound, the C-terminal amino acid, Alanine (B10760859), would first be attached to the solid support. This is followed by the sequential coupling of Lysine (B10760008) and then the furylacryloyl (FA) group. The choice of protecting group strategy, either Fmoc-based or Boc-based chemistry, is a critical consideration in SPPS. americanpeptidesociety.org

The fluorenylmethyloxycarbonyl (Fmoc) strategy is a popular choice for SPPS due to its mild deprotection conditions. americanpeptidesociety.orgnih.gov The Fmoc group is used for the temporary protection of the α-amino group of the amino acids and is removed by treatment with a secondary amine, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.com The side chains of the amino acids are protected with acid-labile groups. peptidemachines.com This orthogonal protection scheme allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups or the linkage to the resin. nih.gov

In the context of synthesizing this compound, Fmoc-protected alanine would first be anchored to the resin. Following the removal of the Fmoc group, Fmoc-protected lysine with a suitable side-chain protecting group (e.g., Boc) would be coupled. After another deprotection step, the furylacryloyl group would be introduced. The final peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.com

Table 1: Key Steps in Fmoc-based SPPS of this compound

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1. Resin Preparation | Swelling of the solid support resin. | DMF or DCM |

| 2. First Amino Acid Coupling | Attachment of Fmoc-Ala-OH to the resin. | Coupling agents (e.g., DIC/Oxyma), DMF |

| 3. Deprotection | Removal of the Fmoc group from Alanine. | 20% Piperidine in DMF |

| 4. Second Amino Acid Coupling | Coupling of Fmoc-Lys(Boc)-OH. | Coupling agents (e.g., HBTU/DIEA), DMF |

| 5. Deprotection | Removal of the Fmoc group from Lysine. | 20% Piperidine in DMF |

| 6. N-terminal Modification | Coupling of 3-(2-furyl)acrylic acid. | Coupling agents (e.g., HATU/DIEA), DMF |

The tert-butyloxycarbonyl (Boc) strategy was one of the first widely adopted methods in peptide synthesis. americanpeptidesociety.org In this approach, the Boc group serves as the temporary Nα-amino protecting group and is removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgseplite.com The side-chain protecting groups are generally benzyl-based and are removed under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

For the synthesis of this compound using Boc chemistry, Boc-Ala-OH would be attached to the resin. After deprotection with TFA, the resulting amine salt is neutralized, and the next amino acid, Boc-Lys(Z)-OH (with a benzyloxycarbonyl protected side chain), is coupled. seplite.compeptide.com This cycle is repeated, followed by the addition of the furylacryloyl group. While effective, the harsh acidic conditions required for the final cleavage can sometimes lead to peptide degradation. americanpeptidesociety.org However, for short peptides, Boc chemistry can be a viable option. americanpeptidesociety.org

Table 2: Comparison of Fmoc and Boc Chemistries for Peptide Synthesis

| Feature | Fmoc-based Chemistry | Boc-based Chemistry |

|---|---|---|

| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., Piperidine) | Acid-labile (e.g., TFA) |

| Side-chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |

| Advantages | Mild deprotection, compatible with automated synthesizers. americanpeptidesociety.org | Good for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Disadvantages | Potential for side reactions with certain amino acids. nih.gov | Harsh final cleavage conditions can degrade the peptide. americanpeptidesociety.org |

During SPPS, the growing peptide chain can sometimes fold and form aggregates, which can hinder the accessibility of reagents to the reaction sites, leading to incomplete reactions and lower yields. This is a significant challenge, especially for longer or more hydrophobic peptides. nih.gov Several strategies can be employed to mitigate aggregation.

One approach is to use solvents that can disrupt secondary structures, such as dimethyl sulfoxide (B87167) (DMSO). rsc.org Another strategy is to incorporate structural elements that disrupt hydrogen bonding within the peptide backbone. peptide.com This can include the use of pseudoprolines or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). nih.govpeptide.com For shorter peptides like this compound, aggregation is less likely to be a major issue, but these strategies are important considerations for the synthesis of longer analogues. peptide.com Additionally, using a low-substitution resin can also help to reduce aggregation by increasing the distance between peptide chains. peptide.com

Solution-phase peptide synthesis was the primary method before the advent of SPPS. libretexts.org In this approach, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each step. acs.org While this can be more time-consuming and labor-intensive than SPPS, it is still a valuable method, particularly for large-scale synthesis. wikipedia.org

A key consideration in solution-phase synthesis is the choice of protecting groups and coupling reagents to ensure high yields and minimize side reactions, such as racemization. wpmucdn.com For the synthesis of this compound, a stepwise approach would be employed, starting with the C-terminal alanine. The carboxyl group of alanine would be protected, typically as a methyl or benzyl (B1604629) ester, and the amino group would be protected with a group like Boc or Fmoc. libretexts.org The protecting group on the amino group would then be removed, and the resulting free amine would be coupled with the next protected amino acid, lysine. This process would be repeated until the desired peptide is assembled.

Regardless of whether SPPS or solution-phase synthesis is used, several general principles are crucial for successful peptide construction. The choice of coupling reagents is critical for efficient amide bond formation and to suppress racemization. wpmucdn.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium or phosphonium (B103445) salts such as HBTU and PyBOP. wpmucdn.com

Finally, after the peptide chain is assembled, the final deprotection and purification steps are crucial for obtaining the pure product. In SPPS, the cleavage from the resin and removal of side-chain protecting groups is often a single step, followed by purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). lgcstandards.com In solution-phase synthesis, purification is performed after each step, which can be a drawback for longer peptides but allows for better characterization of intermediates. acs.org

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| N-(3-[2-FURYL]ACRYLOYL)-L-ALANYL-LYSINE | This compound |

| tert-Butyloxycarbonyl | Boc |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Trifluoroacetic acid | TFA |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

| Diisopropylcarbodiimide | DIC |

| Oxyma Pure | Oxyma |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |

| N,N-Diisopropylethylamine | DIEA |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU |

| Triisopropylsilane | TIS |

| Benzyloxycarbonyl | Z |

| Trifluoromethanesulfonic acid | TFMSA |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP |

| 2-hydroxy-4-methoxybenzyl | Hmb |

Solid-Phase Peptide Synthesis (SPPS) Approaches

Functionalization and Structural Modifications of this compound

The tripeptide this compound, formally known as N-(3-[2-FURYL]ACRYLOYL)-L-ALANYL-L-LYSINE based on its CAS registry number, serves as a valuable substrate in various biochemical assays, particularly for studying enzyme kinetics. glpbio.comchemdad.com Its inherent structure, featuring a chromophoric furylacryloyl (FA) group, a free carboxylic acid C-terminus, and a lysine residue with a reactive primary amine side-chain, makes it an excellent candidate for diverse chemical modifications. These modifications are instrumental in developing specialized molecular probes for advanced research applications, enabling deeper insights into biological processes. Functionalization strategies typically target the N-terminus, the C-terminus, or the side chain of the lysine residue to introduce new functionalities without compromising the molecule's core activity as an enzyme substrate.

Incorporation of Fluorescent Labels and Reporter Groups

The introduction of fluorescent labels and reporter groups onto the this compound scaffold is a key strategy for enabling its detection in sensitive, fluorescence-based assays. sigmaaldrich.com The lysine residue is the primary target for such modifications due to the high reactivity of its ε-amino group. This amine can readily react with a variety of fluorescent dyes, particularly those activated as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. jenabioscience.com This conjugation allows researchers to monitor enzymatic cleavage of the peptide by observing changes in the fluorescence signal, such as fluorescence resonance energy transfer (FRET).

Common fluorescent dyes used for peptide labeling include fluorescein (B123965), rhodamine, and cyanine (B1664457) derivatives. The choice of fluorophore depends on the specific experimental requirements, including desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. For instance, a FRET pair could be established by attaching a fluorophore to the lysine side chain and a quencher to another part of the peptide, allowing for real-time kinetic analysis of protease activity.

| Reporter Group Class | Specific Example | Typical Attachment Site | Application |

|---|---|---|---|

| Fluorescent Dyes | Fluorescein isothiocyanate (FITC) | ε-amino group of Lysine | Fluorescence-based enzyme assays, protein-protein interaction studies. sigmaaldrich.com |

| Fluorescent Dyes | Dansyl Chloride | ε-amino group of Lysine | Creating fluorescent peptide derivatives for sensitive detection in HPLC and immunoassays. researchgate.netnih.gov |

| Fluorescent Dyes | Cyanine Dyes (e.g., Cy3, Cy5) | ε-amino group of Lysine | FRET-based assays for studying enzyme kinetics and conformational changes. jenabioscience.com |

| Affinity Tags | Biotin | ε-amino group of Lysine | Immunoassays, histocytochemistry, and pull-down assays via streptavidin binding. sigmaaldrich.com |

N-terminal and C-terminal Modifications for Specific Applications

Modifications at the N- and C-termini of peptides are crucial for enhancing their stability, altering their pharmacokinetic properties, and tailoring them for specific biological applications. sb-peptide.com In this compound, the N-terminus of the alanine residue is already capped with the furylacryloyl (FA) group, which provides a built-in chromophore for UV-Vis spectrophotometric detection. While this group is integral to its function as a substrate, other N-terminal modifications are common in peptide chemistry to prevent degradation by aminopeptidases. Acetylation is a frequent strategy that neutralizes the N-terminal charge and mimics the structure of native proteins, often leading to increased peptide stability. sigmaaldrich.com

The C-terminal carboxylic acid group of the lysine residue is another key site for modification. A prevalent modification is amidation, which involves converting the C-terminal carboxyl group (-COOH) into a carboxamide (-CONH₂). This change removes the negative charge and can significantly increase the peptide's resistance to degradation by carboxypeptidases. sigmaaldrich.com Furthermore, the C-terminus can be extended, for example, by adding another lysine residue, to introduce an additional site for labeling or functionalization. sb-peptide.com

| Modification Type | Description | Target Terminus | Purpose / Application |

|---|---|---|---|

| Acetylation | Addition of an acetyl group (CH₃CO-) | N-terminus | Increases metabolic stability by preventing enzymatic degradation; mimics native proteins. sigmaaldrich.com |

| Amidation | Conversion of the carboxyl group to a carboxamide (-CONH₂) | C-terminus | Enhances stability against carboxypeptidases and can improve biological activity. sigmaaldrich.comsb-peptide.com |

| PEGylation | Attachment of polyethylene (B3416737) glycol (PEG) chains | N-terminus or Lysine side chain | Improves solubility and increases in vivo half-life. |

| Esterification | Conversion of the carboxyl group to an ester (-COOR) | C-terminus | Can increase cell permeability and serve as a pro-drug strategy. |

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate complex enzymatic reaction mechanisms. nih.gov By replacing specific atoms in this compound with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can track the molecule and its fragments using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of this compound as a substrate for carboxypeptidases, isotopic labeling can provide profound mechanistic insights. For instance, synthesizing the peptide with a ¹³C or ¹⁵N labeled alanine or lysine allows for the unambiguous tracking of cleavage products in a complex biological matrix. A particularly elegant application is the use of ¹⁸O-labeling in studies of enzymatic hydrolysis. When the cleavage reaction is performed in H₂¹⁸O, the incorporation of ¹⁸O into the newly formed carboxyl group of the FA-Ala product can confirm the source of the oxygen atom and provide details about the catalytic mechanism of the carboxypeptidase. researchgate.net Such experiments are crucial for understanding enzyme-substrate interactions and the transition states of catalytic reactions. nih.govnih.gov

| Isotope | Potential Incorporation Site | Analytical Technique | Mechanistic Question Addressed |

|---|---|---|---|

| Deuterium (²H) | α-carbon of Alanine or Lysine | Mass Spectrometry, NMR | Studying kinetic isotope effects to probe rate-determining steps in enzyme catalysis. nih.gov |

| Carbon-13 (¹³C) | Carbonyl carbon of the Ala-Lys peptide bond | Mass Spectrometry, NMR | Tracing the fate of peptide fragments post-cleavage; structural analysis of enzyme-substrate complexes. |

| Nitrogen-15 (¹⁵N) | Amide nitrogen of Alanine or Lysine | Mass Spectrometry, NMR | Monitoring peptide bond cleavage and identifying cleavage products. |

| Oxygen-18 (¹⁸O) | C-terminal carboxyl group (via enzymatic exchange in H₂¹⁸O) | Mass Spectrometry | Determining the mechanism of hydrolysis by identifying the source of the oxygen atom in the cleaved product. researchgate.net |

Enzymatic Characterization and Substrate Specificity of Fa Lys Ala Oh

Role of FA-Lys-Ala-OH as an Enzyme Substrate

This compound is frequently employed as a substrate in enzyme activity assays to explore the kinetics of carboxypeptidase Y and its preference for certain amino acid residues. glpbio.com It has been instrumental in the characterization of two serine carboxypeptidases, CPD-I and CPD-II, from Aspergillus niger, where it helped to examine their specificity for arginine and lysine (B10760008). glpbio.com Additionally, this compound has been used to investigate the esterification reaction catalyzed by Carboxypeptidase S-1 from Pencillium janthinellum and to study the effects of various compounds on the catalytic hydrolysis by malt (B15192052) carboxypeptidase II. glpbio.com In studies involving carboxypeptidase Y from yeast, this compound has been used to probe the P1 substrate preference, which can differ by up to 100,000-fold among different serine carboxypeptidases. nih.gov

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound by enzymes is a cornerstone for understanding their catalytic mechanisms. Kinetic analyses provide quantitative measures of enzyme performance, including catalytic rates and substrate affinity.

Determination of Michaelis-Menten Parameters (kcat, Km)

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the reaction rate and substrate concentration. The parameters derived from this model, the catalytic constant (kcat) and the Michaelis constant (Km), are crucial for characterizing enzyme efficiency and substrate affinity.

In studies of carboxypeptidase Y, mutations in the enzyme's structure have been shown to dramatically alter the kinetic parameters for the hydrolysis of this compound. For instance, substitution of Trp312 with glutamic acid (W312E) resulted in a 1150-fold increase in catalytic efficiency (kcat/Km), primarily due to an increase in the kcat value. nih.gov This highlights the significant impact of specific amino acid residues on the enzyme's catalytic activity. Further modifications, such as the double mutant L178D + W312D, led to a remarkable 380,000-fold change in the Lys/Leu substrate preference compared to the wild-type enzyme. nih.gov

Kinetic Parameters for Carboxypeptidase Y Mutants with this compound Substrate

| Enzyme Mutant | Fold Increase in kcat/Km | Primary Kinetic Effect |

|---|---|---|

| W312E | 1150 | Increased kcat |

| L178D + W312D | 380,000 (Lys/Leu preference change) | - |

Influence of pH on Catalytic Efficiency

The pH of the reaction environment significantly influences the ionization state of amino acid residues in an enzyme's active site, thereby affecting its catalytic efficiency. Studies on carboxypeptidase-Y-catalyzed hydrolysis have revealed the presence of two catalytically important ionizing groups with pK values between 5 and 6. nih.gov One of these is the active site histidine (His397), and the other is likely a glutamic acid residue. nih.gov This dual-ionizing system explains the pH-dependent behavior observed in the hydrolysis of both peptide and ester substrates. nih.gov

Impact of Ionic Strength on Reaction Kinetics

The ionic strength of the medium can affect enzyme kinetics by influencing electrostatic interactions between the enzyme and the substrate. For some enzymatic reactions, increasing the ionic strength can lead to an increase in the reaction rate. nih.govsemanticscholar.org For instance, with trypsin, the rate of hydrolysis increases at low ionic strengths. nih.govsemanticscholar.org However, as the ionic strength is further increased, a gradual inhibitory effect can be observed. nih.govsemanticscholar.org The effects of different salts are generally a function of the square root of the ionic strength. nih.govsemanticscholar.org In the case of whey protein hydrolysis, the addition of 0.5 M NaCl was found to decrease the hydrolysis rate at low protein concentrations. nih.gov

Specificity Profiling with Diverse Proteolytic Enzymes

This compound is a valuable tool for profiling the specificity of various proteolytic enzymes, allowing researchers to understand how these enzymes recognize and cleave their substrates.

Carboxypeptidase Y Studies with this compound

Carboxypeptidase Y has a hydrophobic S'1 binding pocket, which gives it a preference for hydrophobic P'1 amino acid residues. nih.govresearchgate.net Site-directed mutagenesis has been used to alter this preference. By substituting amino acids at the rim of this pocket, such as Leu272 and Ser297, and the more distant Leu267, researchers have been able to modulate the enzyme's specificity. nih.govresearchgate.net For example, introducing negatively charged residues like aspartic acid or glutamic acid at position 267 increased the enzyme's activity towards substrates with lysine or arginine at the P'1 position by two- to three-fold. nih.govresearchgate.net Conversely, introducing positively charged residues at these positions significantly reduced the activity towards substrates with C-terminal lysine or arginine due to electrostatic repulsion. nih.govresearchgate.net

Effect of Mutations on Carboxypeptidase Y Specificity for P'1 Residues

| Mutation | Effect on Activity towards Hydrophobic P'1 Residues (e.g., Leu) | Effect on Activity towards Positively Charged P'1 Residues (e.g., Lys, Arg) |

|---|---|---|

| Introduction of Asp or Glu at position 267 | Greatly reduced | Increased 2- to 3-fold |

| Introduction of Asp or Glu at position 272 | Reduced even more | No increase |

| Introduction of Lys or Arg at positions 267, 272, or 297 | - | Greatly reduced |

Examination of S'1 Binding Pocket Preferences

The S'1 binding pocket of carboxypeptidase Y is a key determinant of its substrate specificity, influencing the recognition and binding of the C-terminal amino acid residue of the substrate (the P'1 position). This pocket is naturally hydrophobic and spacious, leading to a preference for substrates with hydrophobic P'1 residues. nih.gov

To investigate and alter this preference, site-directed mutagenesis has been employed to modify amino acid residues within the S'1 pocket. Studies involving the substrate series FA-Ala-Xaa-OH, where Xaa includes Lys and Arg, have been instrumental. Key residues at the rim of the pocket, such as Leu272 and Ser297, and the more distant Leu267, have been targeted. nih.govnih.gov Research has shown that positively charged P'1 residues, like the lysine in this compound, interact with Ser297. nih.govnih.gov

Introducing negatively charged residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), at position 267 led to a two- to three-fold increase in activity towards substrates with Lys or Arg at the P'1 position, while activity against hydrophobic P'1 residues was significantly reduced. nih.govnih.gov A double mutant, L267D + L272D, demonstrated a clear preference for substrates with C-terminal basic amino acid residues. nih.govnih.gov Conversely, introducing positively charged residues (Lys or Arg) at positions 267, 272, or 297 drastically reduced the activity towards substrates with C-terminal Lys or Arg due to electrostatic repulsion. nih.govnih.gov

Analysis of P1 Lysine vs. Leucine (B10760876) Substrate Preference

The P1 substrate preference of serine carboxypeptidases, often expressed as the ratio of activity towards a substrate with lysine at the P1 position versus one with leucine (Lys/Leu ratio), can vary by as much as 100,000-fold among different enzymes. glpbio.com Carboxypeptidase Y naturally exhibits a low P1 Lys/Leu substrate preference. This compound has been a critical substrate in studies aimed at understanding and engineering this preference. glpbio.comamanote.com

Rational design, based on structural and sequence comparisons with other carboxypeptidases that have a high P1 Lys/Leu preference, has been used to guide mutational studies. These investigations have successfully altered the substrate preference of carboxypeptidase Y, demonstrating the plasticity of the S1 binding site. glpbio.com

Mutational Analysis of Enzyme Specificity (e.g., Trp312, Leu178, N241D, L245R Substitutions)

Specific mutations have been shown to dramatically alter the kinetic parameters of carboxypeptidase Y for this compound.

Trp312 Substitutions: The residue Trp312 in carboxypeptidase Y was predicted to be a major factor in its low P1 Lys/Leu substrate preference. glpbio.com Mutating this residue has profound effects on the enzyme's activity towards substrates with basic P1 side chains. For instance, the W312E mutation (Tryptophan to Glutamate) resulted in a 1150-fold increase in the kcat/Km for the hydrolysis of this compound, primarily due to an increase in the catalytic rate (kcat). glpbio.comamanote.com

Leu178 Substitutions: Leu178 is situated in the S1 binding pocket, and its replacement significantly impacts the enzyme's activity towards substrates with basic P1 residues. mdpi.com Similar to the effects seen with Trp312 mutations, substitutions at position 178 can drastically increase the activity towards substrates like this compound. glpbio.com

Double Mutants: The combined effects of mutations at both Leu178 and Trp312 have been explored. The kinetic effects of these substitutions were found to be non-additive. Notably, the double mutant L178D + W312D exhibited a remarkable 380,000-fold change in its P1 Lys/Leu substrate preference compared to the wild-type enzyme, making its specificity profile similar to that of wheat carboxypeptidase II. glpbio.com

Detailed research on the specific substitutions N241D and L245R and their effect on the hydrolysis of this compound is not extensively available in the reviewed literature.

Table 1: Relative Change in Catalytic Efficiency (kcat/Km) of Carboxypeptidase Y Mutants for this compound

| Mutation | Fold Increase in kcat/Km (relative to Wild Type) |

|---|---|

| W312E | 1150 |

| L178D + W312D | 380,000 (in Lys/Leu preference) |

Data sourced from studies on P1 substrate preference. glpbio.comamanote.com

Characterization with Aspergillus niger Serine Carboxypeptidases (CPD-I and CPD-II)

This compound has been utilized as a substrate to characterize two serine carboxypeptidases from the fungus Aspergillus niger, designated as CPD-I and CPD-II. scholarhub.vn These enzymes have shown specificity for substrates containing arginine (Arg) and lysine (Lys) residues. Both CPD-I and CPD-II are specific for Arg, Lys, and Phenylalanine (Phe) in the P1 position. However, their specificities diverge at the P'1 position; CPD-I shows a preference for hydrophobic residues, whereas CPD-II is highly specific for Arg and Lys in this position. scholarhub.vn

Studies with Carboxypeptidase S-1 from Penicillium janthinellum

Carboxypeptidase S-1 from the fungus Penicillium janthinellum has been characterized using a variety of substrates, including this compound. The substrate preference of this enzyme is notably dependent on pH. avcr.cz This pH dependence is attributed to the ionization of a carboxylic acid group within the S1 binding site. avcr.cz Deprotonation of this group creates a negative charge that is unfavorable for the binding of substrates with hydrophobic P1 residues but is beneficial for the binding of substrates with positively charged P1 residues like lysine. avcr.cz Consequently, at a pH of 6.0, the enzyme shows a strong preference for substrates where the P1 residue is Arg or Lys. avcr.cz

Investigation of Malt Carboxypeptidase II

This compound has served as a substrate in studies investigating the kinetic parameters of malt carboxypeptidase II. Specifically, it was used to examine the effects of phenyl guanidine (B92328) hydrogencarbonate and NaCl on the enzyme's catalytic hydrolysis reaction. nih.gov

Interaction with Halophilic Metalloproteases (e.g., from Salinivibrio sp. YH4, Mesonia algae K4-1)

The interaction of this compound with halophilic (salt-loving) metalloproteases has also been investigated.

Salinivibrio sp. YH4: A study on a halophilic metalloprotease, EYHIII, from Salinivibrio sp. YH4, demonstrated no hydrolysis of this compound. This enzyme showed a strict substrate specificity for large hydrophobic residues (such as Phe and Leu) at the P1' position and did not cleave substrates with basic (like Arg) or neutral residues (like Ala from Lys-Ala) at this position.

Mesonia algae K4-1: The protease EK4-1, from the arctic bacterium Mesonia algae K4-1, is a cold-adapted and salt-tolerant metalloprotease. Its substrate specificity has been characterized, showing a preference for the hydrolysis of peptide bonds where the P1' position is occupied by hydrophobic residues like Leu, Phe, and Val, or amino acids with long side chains such as Tyr. nih.govmdpi.com This substrate preference for hydrophobic residues at the P1' position suggests that EK4-1 would not be active on this compound, which has alanine (B10760859) at the P'1 position preceded by a basic lysine.

Table 2: Summary of Enzyme Interactions with this compound

| Enzyme | Source Organism | Enzyme Class | Interaction/Specificity Notes |

|---|---|---|---|

| Carboxypeptidase Y | Saccharomyces cerevisiae | Serine Carboxypeptidase | Substrate for studying S'1 and P1 binding pocket specificity; activity is highly modifiable by mutagenesis. |

| CPD-I and CPD-II | Aspergillus niger | Serine Carboxypeptidase | Substrate for characterization; both enzymes are specific for Lys in the P1 position. |

| Carboxypeptidase S-1 | Penicillium janthinellum | Serine Carboxypeptidase | Substrate preference for P1 Lys is pH-dependent, favored at pH 6.0. |

| Malt Carboxypeptidase II | Malt (Barley) | Serine Carboxypeptidase | Used as a substrate to study the effects of chemical modulators on kinetic parameters. |

| EYHIII | Salinivibrio sp. YH4 | Metalloprotease | No hydrolysis observed; specific for hydrophobic P1' residues. |

| EK4-1 | Mesonia algae K4-1 | Metalloprotease | Inferred no activity due to strong preference for hydrophobic P1' residues. |

Application of this compound in Enzyme Activity Screening Assays

The synthetic peptide derivative, N-(3-[2-Furyl]acryloyl)-L-lysyl-L-alanine (this compound), serves as a valuable tool in the field of enzymology, particularly for the characterization and screening of serine carboxypeptidases. Its specific structure allows for the sensitive detection of enzymatic activity, making it a key substrate in assays designed to investigate enzyme kinetics, substrate specificity, and the effects of various inhibitors or reaction conditions.

This compound is frequently employed as a substrate to assess the enzymatic activity of carboxypeptidases from diverse sources, including fungal and yeast species. glpbio.com For instance, it has been instrumental in the characterization of two distinct serine carboxypeptidases, CPD-I and CPD-II, isolated from Aspergillus niger. glpbio.comnih.gov In these studies, the hydrolysis of the peptide bond in this compound is monitored to determine the enzymatic activity and specificity of each enzyme.

Furthermore, this compound has been utilized in kinetic studies of carboxypeptidase Y, a well-characterized enzyme from yeast. glpbio.com These assays are crucial for understanding the enzyme's preference for certain amino acid residues at the P'1 position of the substrate, which is the amino acid residue at the C-terminus that is cleaved off. glpbio.com The use of this compound and similar substrates allows researchers to elucidate the structural and chemical features of the enzyme's active site that govern its catalytic function.

The application of this compound extends to the investigation of carboxypeptidase S-1 from Penicillium janthinellum and malt carboxypeptidase II. glpbio.com In these contexts, the substrate is used to probe the enzymatic properties and specificity, contributing to a broader understanding of this class of enzymes.

A recent study on a novel serine carboxypeptidase (CapA) from Aspergillus niger highlights the ongoing utility of such substrates in modern enzymology. While direct kinetic data for this compound with this new enzyme were not the primary focus, the study provided detailed kinetic parameters for a structurally similar substrate, CBZ-Ala-Lys. This allows for comparative analysis and underscores the importance of these types of substrates in characterizing newly discovered enzymes. nih.govresearchgate.net

The data derived from enzyme activity screening assays using this compound and related compounds are fundamental for various applications, from fundamental biochemical research to the development of industrial enzymatic processes.

Detailed Research Findings

Research utilizing this compound as a substrate has yielded significant insights into the substrate specificity of various serine carboxypeptidases. For example, in the characterization of CPD-I and CPD-II from Aspergillus niger, this compound was used to differentiate the specificities of these two enzymes. nih.gov Such studies are critical for classifying new enzymes and for understanding their physiological roles.

Kinetic studies with carboxypeptidase Y employing a range of substrates, including those similar to this compound, have provided a detailed map of the enzyme's active site. nih.gov This knowledge is invaluable for protein engineering efforts aimed at altering enzyme specificity for biotechnological applications.

The following table summarizes the kinetic parameters for a new serine carboxypeptidase from Aspergillus niger (CapA) with various substrates, illustrating the type of data generated in these screening assays. While data for this compound is not available for this specific enzyme, the data for CBZ-Ala-Lys provides a relevant comparison. nih.gov

| Substrate | Km (mmol L-1) | kcat (s-1) | kcat/Km (mmol L-1 s-1) |

|---|---|---|---|

| CBZ-Phe-Leu | 0.063 | 11.74 | 186.35 |

| CBZ-Gly-Ala | 0.14 | 10.25 | 73.21 |

| CBZ-Ala-Lys | 0.25 | 12.36 | 49.44 |

| CBZ-Pro-Gly | 0.31 | 9.87 | 31.84 |

| CBZ-Ala-Glu | 0.42 | 8.54 | 20.33 |

| CBZ-Ala-Arg | - | - | - |

Assays were carried out in 0.1 mol L−1 disodium (B8443419) hydrogen phosphate-citric acid buffer, at pH 6.0, 45 °C. The concentrations of CapA range from 5 to 500 μmol L−1. nih.gov

Biophysical Characterization of Fa Lys Ala Oh and Its Molecular Assemblies

Spectroscopic Methodologies for Conformational Analysis

Spectroscopic techniques are indispensable for probing the structural intricacies of FA-Lys-Ala-OH in solution. These methods provide insights into the molecule's secondary structure, the local environment of its chromophores, and the vibrational modes of its chemical bonds, all of which contribute to a comprehensive conformational analysis.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules like this compound. libretexts.orglibretexts.org This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecule's three-dimensional arrangement. libretexts.orgyoutube.com For peptides and proteins, CD spectra in the far-UV region (typically 190-250 nm) can reveal the presence of characteristic secondary structures such as α-helices, β-sheets, and random coils. libretexts.org

In the context of this compound, CD spectroscopy would be employed to determine if the peptide backbone adopts any regular secondary structure in solution. For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets show a negative band around 218 nm and a positive band near 195 nm. libretexts.org The absence of significant peaks above 210 nm would suggest a predominantly random coil conformation. libretexts.org

Furthermore, thermal stability studies can be conducted by monitoring the CD signal at a specific wavelength as a function of temperature. nih.gov This allows for the determination of a melting temperature (Tm), which provides information on the stability of the adopted conformation.

Table 1: Characteristic CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength of Negative Bands (nm) | Wavelength of Positive Bands (nm) |

|---|---|---|

| α-Helix | 222, 208 | 193 |

| β-Sheet | 218 | 195 |

This table provides generalized data for polypeptide chains and serves as a reference for potential structural elements in this compound.

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of fluorescent moieties within a molecule. mdpi.com In this compound, the pterin (B48896) ring of the folic acid component is intrinsically fluorescent. The emission properties of this fluorophore, such as its intensity and maximum emission wavelength, are sensitive to the polarity of its surroundings and its interaction with other parts of the molecule or with the solvent.

By exciting the folic acid moiety and recording the resulting fluorescence spectrum, changes in the conformation of this compound can be monitored. For instance, if the folic acid residue moves into a more hydrophobic environment upon a conformational change or aggregation, a blue shift (shift to shorter wavelengths) in the emission maximum and an increase in fluorescence intensity would be expected. Conversely, exposure to a more polar environment would likely result in a red shift (shift to longer wavelengths) and a decrease in intensity. This technique is also valuable for studying binding interactions with other molecules. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. acs.org The resulting spectrum provides a fingerprint of the molecule's functional groups and can be used to deduce information about its secondary structure. The amide I band (1600-1700 cm-1), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. acs.org

For this compound, the position of the amide I band can indicate the presence of different conformations. For example, α-helical structures typically show an amide I band around 1650-1658 cm-1, while β-sheets are associated with a band in the range of 1620-1640 cm-1. Random coil structures generally exhibit a band around 1640-1648 cm-1. Analysis of the FTIR spectrum of this compound would thus complement the information obtained from CD spectroscopy regarding its secondary structure. researchgate.net

Table 2: Typical Amide I Peak Positions in FTIR for Different Secondary Structures

| Secondary Structure | Amide I Peak Position (cm-1) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

This table presents typical frequency ranges for the amide I band in polypeptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide detailed atomic-level information about the structure and dynamics of molecules in solution. youtube.com For this compound, 1H NMR spectroscopy would be the primary method used. The chemical shifts of the proton signals provide information about the electronic environment of each proton, while coupling constants can reveal through-bond connectivity and dihedral angles, which are crucial for defining the molecular conformation. hmdb.ca

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for a complete structural elucidation. COSY spectra reveal proton-proton coupling networks within the lysine (B10760008) and alanine (B10760859) residues, aiding in the assignment of all proton signals. NOESY spectra provide information about protons that are close in space, even if they are far apart in the primary sequence. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances that can be used to build a three-dimensional model of the molecule.

Techniques for Determining Molecular Size and Aggregation State

Understanding the size and aggregation state of this compound in solution is critical, as these properties can influence its biological activity. Chromatographic techniques are particularly well-suited for this purpose.

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a technique that separates molecules based on their hydrodynamic volume or size in solution. bio-rad.comwikipedia.org The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute earlier, while smaller molecules that can enter the pores have a longer path and elute later. bio-rad.comyoutube.com

By running a sample of this compound through an SEC column and monitoring the elution profile, one can determine its apparent molecular weight and assess its aggregation state. youtube.com If the molecule exists as a monomer, it will elute at a volume corresponding to its individual molecular weight. The presence of dimers, trimers, or higher-order aggregates would result in elution at earlier volumes, corresponding to larger apparent molecular weights. youtube.com Calibration of the column with a set of molecular weight standards allows for the estimation of the molecular weight of the eluting species.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Folic acid |

| Lysine |

| Alanine |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. unchainedlabs.com The method, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. medium.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the translational diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic radius (Rh) via the Stokes-Einstein equation. formulationbio.com

For this compound, DLS is a rapid and efficient screening method to detect the presence of aggregates or higher-order molecular assemblies. zentriforce.com It provides valuable information on the homogeneity of the peptide in solution. A monomodal size distribution would indicate the presence of a single species, whereas a multimodal distribution would suggest the coexistence of monomers, oligomers, or larger aggregates.

Detailed Research Findings:

In a hypothetical DLS analysis of this compound, the peptide would be dissolved in a suitable buffer and analyzed at a specific concentration and temperature. The resulting data would provide the average hydrodynamic radius and the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI value (typically <0.2) would indicate a monodisperse sample, while higher values would suggest polydispersity or aggregation. The intensity, volume, and number distributions would offer different perspectives on the sample's composition, with the intensity distribution being particularly sensitive to the presence of even small amounts of large aggregates.

Table 1: Hypothetical DLS Data for this compound under Different Conditions

| Condition | Z-Average (d.nm) | Polydispersity Index (PDI) | Peak 1 (Intensity %) | Peak 2 (Intensity %) | Interpretation |

|---|---|---|---|---|---|

| pH 7.4, 25°C | 1.5 | 0.15 | 100% | - | Predominantly monomeric |

| pH 5.0, 25°C | 25.8 | 0.45 | 85% (at 2.0 nm) | 15% (at 50 nm) | Monomers with some aggregation |

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a powerful technique for studying the behavior of macromolecules in solution. nih.gov It provides information on molecular weight, shape, and the state of self-association. ddtjournal.com In an AUC experiment, a sample is subjected to a strong centrifugal force, causing the molecules to sediment. The rate of sedimentation is monitored in real-time by an optical detection system. ddtjournal.com

For a short peptide like this compound, AUC can be particularly informative in characterizing its self-association state in solution. ddtjournal.com Two complementary experiments are typically performed: sedimentation velocity (SV) and sedimentation equilibrium (SE). SV experiments provide the sedimentation coefficient (s), which is related to the size and shape of the molecule. SE experiments are used to determine the molar mass of the species present at equilibrium, providing insights into oligomeric states and association constants.

Detailed Research Findings:

A hypothetical sedimentation velocity experiment with this compound would reveal the distribution of sedimentation coefficients. A single, sharp peak would suggest a single, homogeneous species. The presence of multiple peaks would indicate the existence of different oligomeric forms or aggregates. Sedimentation equilibrium analysis would then be used to determine the precise molecular weight of these species. By analyzing the data at different peptide concentrations, the stoichiometry and thermodynamics of any self-association could be determined.

Table 2: Hypothetical AUC Sedimentation Velocity Data for this compound

| Parameter | Result | Interpretation |

|---|---|---|

| Sedimentation Coefficient (s) | 0.5 S | Consistent with a small peptide |

| Frictional Ratio (f/f₀) | 1.2 | Indicates a slightly elongated shape |

Calorimetric Techniques for Conformational Stability Assessment (e.g., DSC, DSF)

Calorimetric techniques are essential for assessing the conformational stability of peptides and proteins. Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) are two widely used methods. mtoz-biolabs.com

Differential Scanning Calorimetry (DSC) directly measures the heat changes that occur in a sample as its temperature is increased or decreased. nih.gov This allows for the determination of key thermodynamic parameters associated with thermal unfolding, such as the melting temperature (Tm), the enthalpy of unfolding (ΔH), and the change in heat capacity (ΔCp). journaljpri.com For peptides, DSC can provide insights into their thermal stability and the effects of solvent conditions on this stability. nih.gov

Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, monitors changes in the fluorescence of a dye or intrinsic tryptophan fluorescence as a protein or peptide unfolds with increasing temperature. formulationbio.com The hydrophobic dye, SYPRO Orange, is commonly used; its fluorescence increases as it binds to the hydrophobic regions of the peptide that become exposed upon unfolding. nih.govnih.gov The midpoint of this transition is the melting temperature (Tm), which is an indicator of the peptide's thermal stability. nih.gov

Detailed Research Findings:

In a hypothetical DSC experiment on this compound, a thermogram would be generated by plotting the excess heat capacity against temperature. The peak of the thermogram would correspond to the Tm. The area under the peak would be used to calculate the calorimetric enthalpy of unfolding.

For a DSF experiment, the fluorescence intensity would be plotted against temperature. The resulting sigmoidal curve would be used to determine the Tm. DSF is a high-throughput technique that would allow for the rapid screening of different buffer conditions (e.g., pH, ionic strength) that might affect the stability of this compound.

Table 3: Hypothetical Calorimetric Data for this compound

| Technique | Parameter | Value | Interpretation |

|---|---|---|---|

| DSC | Melting Temperature (Tm) | 55 °C | Temperature at which 50% of the peptide is unfolded |

| DSC | Enthalpy of Unfolding (ΔH) | 150 kJ/mol | Energy required to unfold the peptide |

Advanced Imaging Techniques for Molecular Architecture

Advanced imaging techniques are crucial for visualizing the morphology and architecture of peptide assemblies at the nanoscale. mdpi.com Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) can provide direct visual evidence of self-assembled structures like fibers, nanotubes, or hydrogels. mdpi.com

For this compound, if conditions are found that promote self-assembly (e.g., changes in pH, temperature, or concentration), these imaging techniques would be employed to characterize the resulting nanostructures. For instance, if this compound were to form a hydrogel, SEM could reveal the porous network structure of the gel, while TEM and AFM could provide higher-resolution images of the individual self-assembled fibers. preprints.org More specialized techniques like Scanning Ion Conductance Microscopy (SICM) could even be used to study the topography of a potential hydrogel surface under physiological conditions. nih.gov

Detailed Research Findings:

A hypothetical study on the self-assembly of this compound might find that at a specific pH, the peptide forms fibrillar structures. TEM imaging would be used to visualize these fibrils, allowing for the measurement of their width and length. AFM could provide three-dimensional topographical information and data on the stiffness of the fibrils. These findings would be critical in understanding the molecular architecture of the self-assembled state.

Table 4: Hypothetical Morphological Data from Advanced Imaging of this compound Assemblies

| Imaging Technique | Observation | Measurement |

|---|---|---|

| TEM | Long, unbranched fibrils | Average width of 10 nm |

| AFM | Network of interconnected fibers | Fiber height of 8-12 nm |

Molecular Interaction Analysis Involving Fa Lys Ala Oh

Peptide-Protein Binding Interactions

The binding of peptides like FA-Lys-Ala-OH to proteins is a highly specific process mediated by a combination of forces. mdpi.com The affinity and specificity of these interactions are not determined by a single type of bond but rather by the cumulative effect of hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals contacts. mdpi.communi.cz The peptide backbone itself can contribute significantly to binding affinity through electrostatic interactions and hydrogen bonding. pnas.org

Characterization of Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the structure and function of proteins and their interactions with ligands. benthamopen.com They are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). libretexts.org In the context of this compound binding to a protein, several key hydrogen bonding interactions can be anticipated.

The side chains of amino acids such as lysine (B10760008), which is present in this compound, are frequent participants in hydrogen bonds. benthamopen.comnih.gov The primary amine group (NH3+) of the lysine side chain can act as a hydrogen bond donor. nih.gov Furthermore, the hydroxyl groups of serine, threonine, and tyrosine, and the amide groups of asparagine and glutamine in a protein's binding pocket are common hydrogen bond donors and acceptors. nih.gov The peptide backbone's amide and carbonyl groups are also key players in forming hydrogen bonds, often creating regular secondary structures like alpha-helices and beta-sheets that can be crucial for molecular recognition. mdpi.comlibretexts.org

Water molecules can also mediate interactions between a peptide and a protein by forming water bridges, which adds another layer of complexity and contributes to the stability of the complex. benthamopen.com The strength of these hydrogen bonds is a critical factor, with typical dissociation energies ranging from 10 to 65 kJ/mol. mdpi.com

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound and Protein Side Chains

| Molecule | Potential Donors | Potential Acceptors |

| This compound | Lysine side-chain amine (-NH3+), Peptide backbone amide (-NH) | Fluorescein (B123965) carboxylate (-COO-), Alanine (B10760859) carboxylate (-COO-), Peptide backbone carbonyl (C=O) |

| Protein | Side chains of Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr, Trp; Backbone amide (-NH) | Side chains of Asp, Glu, Asn, Gln, Ser, Thr, Tyr, His; Backbone carbonyl (C=O) |

Delineation of Hydrophobic Interactions

Hydrophobic interactions are a major driving force in protein folding and ligand binding, contributing significantly to the stability of the resulting complexes. muni.cznih.gov These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize their contact with water. muni.cz

In the this compound molecule, the alanine residue with its methyl side chain can participate in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. researchgate.net Such nonpolar residues in proteins include phenylalanine, isoleucine, and tyrosine. researchgate.net The fluorescein moiety, with its extensive aromatic ring system, is also a significant contributor to hydrophobic interactions.

Investigation of Electrostatic and Salt Bridge Formations

Electrostatic interactions, including the highly specific salt bridges, are crucial for molecular recognition and the stability of protein-ligand complexes. frontiersin.orglu.se A salt bridge is a combination of a hydrogen bond and an ionic bond, typically formed between oppositely charged residues. wikipedia.orgresearchgate.net

The lysine residue in this compound carries a positive charge on its side-chain amine group at physiological pH. researchgate.net This positively charged group can form a salt bridge with negatively charged amino acid residues on the protein surface, such as aspartate (Asp) and glutamate (B1630785) (Glu). frontiersin.orgresearchgate.net These interactions are known to be significant in protein-protein interactions and protein stability. frontiersin.orgnih.gov

Analysis of Van der Waals Interactions

These interactions occur between all atoms that are in close proximity. muni.cz In the this compound-protein complex, van der Waals forces would be present between the atoms of the peptide and the atoms of the protein's binding site. The alanine side chain, for instance, can make van der Waals contacts. utoronto.ca The tight packing of atoms in the protein's interior maximizes these favorable interactions. nih.gov The loss of these contacts, for example, through a mutation that replaces a large side chain with a smaller one, can be destabilizing. muni.cz

Peptide-Membrane Interactions and Permeation Studies

The ability of peptides to interact with and cross cell membranes is fundamental to their biological function and therapeutic potential. researchgate.net For this compound, the presence of both charged (lysine) and hydrophobic components suggests an amphipathic nature that facilitates interaction with the lipid bilayer. nih.gov

Mechanistic Insights into Membrane Permeation

The permeation of peptides across a lipid membrane is a complex process that can occur through various mechanisms. frontiersin.org For a charged peptide like this compound, which carries a positive charge on the lysine residue, electrostatic interactions with the negatively charged components of some cell membranes are a key initial step. nih.govnih.gov

Molecular dynamics simulations have provided insights into the translocation process, suggesting that it can be assisted by the formation of local defects in the membrane. nih.gov The positively charged nature of a peptide can be advantageous for membrane permeation. Studies have shown that positively charged molecules can have a significantly lower energy barrier for permeation compared to negatively charged or zwitterionic molecules. nih.gov This is partly due to favorable electrostatic interactions with the phosphate (B84403) and glycerol (B35011) groups of the phospholipids (B1166683) as the peptide enters the membrane. nih.gov

The process often involves the peptide initially binding to the membrane surface, followed by insertion of its hydrophobic portions into the lipid core. mdpi.com The presence of positively charged residues like lysine is important for this initial interaction with the membrane lipids. mdpi.com The subsequent translocation across the bilayer is an energy-dependent process influenced by factors such as the peptide's charge, hydrophobicity, and the properties of the membrane itself. frontiersin.org

Conformational Adaptations upon Membrane Association

The interaction of peptides like this compound with cell membranes often induces significant conformational changes in both the peptide and the lipid bilayer. These adaptations are crucial for the peptide's biological function, influencing its ability to translocate across the membrane without causing permanent damage.

Upon association with a membrane, peptides can undergo a transition from a random coil in an aqueous solution to a more structured conformation, such as an α-helix or a β-sheet, within the lipid environment. For instance, studies on similar peptides have shown that they can adopt an amphipathic α-helical structure which facilitates their insertion into the membrane. The hydrophobic residues of the peptide interact with the lipid core of the membrane, while the hydrophilic residues, like lysine, remain oriented towards the aqueous environment or the polar head groups of the lipids. mdpi.com

This process can be influenced by the lipid composition of the membrane. Some peptides exhibit a reversible sheet-to-turn conformational change, which is thought to reduce unfavorable hydrophobic interactions with the lipid chains, thereby facilitating translocation. meihonglab.com This adaptability allows the peptide to navigate the complex environment of the cell membrane. The presence of charged residues, such as the lysine in this compound, can play a significant role in the initial electrostatic attraction to the negatively charged components of some biological membranes. tandfonline.comnih.gov

Molecular dynamics simulations have provided insights into these conformational adaptations. They show that peptides can initially bind to the membrane surface and then insert into the hydrophobic core. This insertion is often accompanied by a change in the peptide's secondary structure, a process that is critical for its function. biorxiv.org

Interactions with Inorganic Surfaces (e.g., TiO2)

The interaction of peptides with inorganic surfaces like titanium dioxide (TiO2) is of significant interest in fields such as biocompatible materials and nanomedicine. The adsorption and conformation of peptides on these surfaces are governed by a combination of electrostatic and van der Waals forces.

Studies on dipeptides similar to the Lys-Ala portion of this compound, such as Ala-Lys, have been conducted to understand their interaction with rutile TiO2 surfaces. acs.orgnih.gov These investigations, using both theoretical calculations and experimental techniques, have shown that the peptide can adsorb onto the TiO2 surface through various interaction points. The carboxyl group of the alanine residue and the amine groups are potential coordination sites with the titanium atoms on the surface. nih.govresearchgate.net

Molecular dynamics simulations have revealed that upon adsorption, the peptide can remain on the surface, undergoing limited conformational changes. acs.org The nature of the interaction is influenced by the specific crystal face of the TiO2 and the presence of water, which can form hydroxyl groups on the surface. nih.gov These surface hydroxyl groups can participate in hydrogen bonding with the peptide. nih.gov The binding of amino acids like lysine and alanine to TiO2 nanoparticles has been shown to be an entropy-driven process. nih.gov

The following table summarizes key findings from studies on the interaction of similar peptides with TiO2 surfaces:

| Peptide Component | Key Interaction Findings with TiO2 | Research Methodologies |

| Alanine (Ala) | The terminal carboxyl group can form a bidentate coordination with adjacent titanium atoms on the rutile (110) surface. acs.orgresearchgate.net | Ab initio calculations, Molecular Dynamics (MD) simulations, X-ray Photoelectron Spectroscopy (XPS) acs.orgnih.gov |

| Lysine (Lys) | The amino groups can act as coordination points with the TiO2 surface. nih.gov Side chains of basic amino acids can also interact with the surface. nih.gov | Solution NMR, Molecular Dynamics (MD) simulations nih.gov |

Methodologies for Quantifying Molecular Interactions

To fully understand the interactions of this compound, it is essential to employ quantitative methods to determine binding affinities and to detect the interactions using spectroscopic techniques.

Determination of Binding Affinities (e.g., Dissociation Constants)

The strength of the interaction between a ligand like this compound and its binding partner (e.g., a membrane receptor or an inorganic surface) is quantified by its binding affinity, commonly expressed as the dissociation constant (Kd). wikipedia.org A lower Kd value indicates a stronger binding affinity. pharmacologycanada.org

Various biophysical techniques are used to determine Kd values. These methods typically involve titrating one binding partner with increasing concentrations of the other and measuring a signal that changes upon binding. nih.gov

Commonly Used Techniques for Determining Binding Affinity:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): Monitors the change in refractive index at a sensor surface as the ligand binds to an immobilized binding partner, providing real-time association and dissociation kinetics.

Fluorescence Spectroscopy: Changes in the fluorescence properties (intensity, polarization) of a molecule upon binding can be used to calculate the Kd. mdpi.com

Mass Spectrometry (MS): Native mass spectrometry can be used to directly observe the non-covalent complex and determine the relative amounts of bound and unbound species to calculate the Kd. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift perturbation or changes in signal intensity upon titration can be used to determine binding affinities. nih.gov

The choice of method depends on the specific system being studied, including the nature of the interacting molecules and the required sensitivity. For example, covalent labeling combined with mass spectrometry can be a powerful tool for determining the Kd of protein-ligand interactions. nih.gov

Application of Spectroscopic Probes for Interaction Detection

Spectroscopic techniques are invaluable for detecting and characterizing molecular interactions at a detailed level. They can provide information on conformational changes, the microenvironment of specific residues, and the nature of the binding forces.

Spectroscopic Techniques for Interaction Analysis:

Fluorescence Spectroscopy: Intrinsic fluorescence of tryptophan or tyrosine residues can be used as a probe. mdpi.com Quenching or enhancement of this fluorescence upon interaction with a ligand provides evidence of binding and can reveal information about the proximity of the ligand to these residues. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides and proteins. Changes in the CD spectrum upon interaction with a membrane or other binding partner can indicate conformational changes, such as a random coil to α-helix transition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about molecular interactions. Techniques like chemical shift perturbation mapping can identify the specific amino acid residues involved in the binding interface. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the vibrational modes of chemical bonds, providing information about hydrogen bonding and the secondary structure of peptides upon interaction. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is particularly useful for studying interactions with inorganic surfaces like TiO2, providing information about the chemical state and elemental composition of the adsorbed species. nih.gov

The following table summarizes the application of these spectroscopic probes:

| Spectroscopic Technique | Information Obtained | Application Example |

| Fluorescence Spectroscopy | Binding, changes in the microenvironment of fluorophores. mdpi.comnih.gov | Monitoring the quenching of intrinsic protein fluorescence upon ligand binding. |

| Circular Dichroism (CD) | Secondary structure changes (e.g., α-helix, β-sheet formation). researchgate.net | Detecting conformational changes in a peptide upon association with a lipid membrane. |

| NMR Spectroscopy | Atomic-level structural details of interactions, identification of binding sites. nih.gov | Mapping the interaction surface of a protein with its ligand. |

| FTIR Spectroscopy | Changes in hydrogen bonding and secondary structure. researchgate.net | Analyzing the structural changes in a peptide upon adsorption to a surface. |

| XPS | Elemental composition and chemical state of surface-adsorbed molecules. nih.gov | Characterizing the binding of a peptide to a TiO2 surface. |

By employing these methodologies, researchers can gain a comprehensive understanding of the molecular interactions of this compound, which is crucial for elucidating its mechanism of action and for the rational design of related compounds with specific functional properties.

Mechanistic Studies of Fa Lys Ala Oh S Biological Activity

Detailed Mechanisms of Enzymatic Hydrolysis

The enzymatic hydrolysis of FA-Lys-Ala-OH involves the cleavage of the peptide bond between the lysine (B10760008) and alanine (B10760859) residues. This process is primarily facilitated by peptidases, a class of enzymes that catalyze the breakdown of peptides into smaller peptides or individual amino acids. The N-terminal furan-2-carbonyl (FA) group introduces a modification that can influence the susceptibility of the adjacent peptide bond to enzymatic cleavage.

Proteases, also known as peptidases, enzymatically hydrolyze peptide bonds in their protein substrates, leading to a widespread and irreversible post-translational modification of the protein's structure and biological function nih.gov. The hydrolysis of the peptide bond in this compound is a critical step in its biological processing. While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the mechanism can be inferred from the known actions of various peptidases on N-acylated dipeptides.

Carboxypeptidases are a class of metalloenzymes that cleave peptide bonds at the C-terminal end of a peptide or protein. Their specificity is largely determined by the nature of the C-terminal amino acid residue. For instance, carboxypeptidase A typically shows a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains, while carboxypeptidase B is specific for basic amino acids like lysine and arginine. Given that this compound has a C-terminal alanine, it could be a substrate for carboxypeptidases with broad specificity. However, the N-terminal FA group might sterically hinder the binding of the dipeptide to the active site of some carboxypeptidases.

Dipeptidyl carboxypeptidases, such as angiotensin-converting enzyme (ACE), are also potential candidates for the hydrolysis of this compound. These enzymes remove dipeptides from the C-terminus of their substrates scialert.net. For example, Escherichia coli dipeptidyl carboxypeptidase (EcDCP) is a zinc metallopeptidase with catalytic properties similar to ACE and is capable of removing dipeptides from the C-termini of peptide substrates scialert.net. However, the substrate specificity of these enzymes can be stringent, and the presence of the N-terminal furan (B31954) group could affect recognition and cleavage scialert.net.

Aminopeptidases, which cleave amino acids from the N-terminus of peptides, are less likely to be the primary enzymes for the initial hydrolysis of the Lys-Ala bond due to the presence of the N-terminal FA group, which blocks the free amine required for their activity. However, after potential initial cleavage by other proteases, further degradation could be facilitated by aminopeptidases.

The general mechanism of protease-catalyzed peptide bond hydrolysis involves the activation of a water molecule by a catalytic residue (e.g., serine, cysteine, aspartate) or a metal ion within the enzyme's active site. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the peptide bond.

Table 1: Potential Enzymes in the Hydrolysis of this compound

| Enzyme Class | Potential Action on this compound | Factors Influencing Activity |

| Carboxypeptidases | Cleavage of the C-terminal alanine | Specificity for C-terminal residue; potential steric hindrance from the N-terminal FA group. |

| Dipeptidyl Carboxypeptidases | Removal of the Lys-Ala dipeptide | Substrate specificity; influence of the FA group on binding. |

| General Proteases | Cleavage of the Lys-Ala peptide bond | Broad substrate specificity; accessibility of the peptide bond. |

Exploration of Peptide Transport and Cellular Uptake Pathways

The cellular uptake of small peptides like this compound is predominantly mediated by specific peptide transporters. These transporters are crucial for the absorption of peptides in various tissues, including the intestine and kidneys. The main transporters involved in the uptake of di- and tripeptides are the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) mdpi.com.

PEPT1 is a low-affinity, high-capacity transporter primarily found in the brush border membrane of intestinal epithelial cells, where it plays a key role in the absorption of dietary peptides. PEPT2, on the other hand, is a high-affinity, low-capacity transporter predominantly expressed in the apical membrane of renal tubular cells, where it is responsible for the reabsorption of peptides from the glomerular filtrate mdpi.com. Both transporters can also be found in other tissues.